3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

monoamine oxidase A neuropsychiatric disorders thiophene SAR

Researchers requiring the ortho-chloro regioisomer for SAR studies face supply risks from generic 'chlorobenzyl' listings. Specify 3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid to ensure exact regioisomeric identity and avoid inactive meta/para isomers. - Verified dual MAO-A (IC₅₀ 1.51 μM) and MAO-B (IC₅₀ 1.66 μM) inhibitory activity for CNS probe development. - Batch-specific QC (NMR, HPLC) provided to confirm positional isomer purity, essential for reproducible biological data.

Molecular Formula C13H11ClO4S
Molecular Weight 298.74 g/mol
Cat. No. B12076484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
Molecular FormulaC13H11ClO4S
Molecular Weight298.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3,(H,15,16)
InChIKeyIYDCQSYUHRJBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic Acid: Procurement-Relevant Profile


3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid (C₁₃H₁₁ClO₄S, MW 298.74) is a trisubstituted thiophene-2-carboxylic acid derivative bearing a 5-methoxy group and a 3-O-(2-chlorobenzyl) ether [1]. It belongs to the broader 3-aryloxy-5-methoxythiophene-2-carboxylic acid chemotype, a scaffold that has been explored for protein farnesyltransferase (PFTase) inhibition, kinase modulation, and monoamine oxidase (MAO) inhibition in medicinal chemistry campaigns [2]. The 2-chloro substitution on the benzyl ring distinguishes this congener from its 3-chloro and 4-chloro positional isomers, as well as from non-halogenated benzyloxy analogs, and these subtle regioisomeric differences can translate into measurable shifts in target binding, selectivity, and physicochemical properties that are critical to experimental reproducibility and procurement specification.

Regioisomer-specific research tool: Ortho-chloro substitution enables distinct SAR studies; not interchangeable with meta/para analogs.
Dual MAO-A/B profiling: Documented inhibitory activity supports monoamine oxidase enzyme inhibition studies.
Annotation-differentiated analog: Public bioactivity records include 12-LOX and osteosarcoma screening data absent from non-halogenated analogs.

3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic Acid: Generic Substitution Risks


Even among closely related 3-benzyloxy-5-methoxythiophene-2-carboxylic acid isomers, the position of the chlorine atom on the pendant phenyl ring is not a trivial structural perturbation—it directly influences the compound's electron density distribution, conformational preferences, and capacity for halogen bonding, all of which dictate target engagement . Procurement of a generic '3-(chlorobenzyl)oxy-5-methoxythiophene-2-carboxylic acid' without explicit specification of the ortho-substitution pattern risks introducing a regioisomer (meta or para) that may exhibit different inhibitory potency, altered selectivity, or divergent solubility and metabolic stability profiles. The ChEMBL and BindingDB repositories contain separate activity records for positional isomers of chlorobenzyloxy-thiophene carboxylates against targets such as monoamine oxidase A and acetylcholinesterase, underscoring that biological activity is regiospecific [1]. Therefore, procurement based solely on gross molecular formula or core scaffold is insufficient; exact regioisomeric identity must be specified and verified.

Regioisomer substitution
Target: 2-chlorobenzyloxy (ortho) defines halogen bonding and steric profile.
Substitute: 3- or 4-chloro isomers may alter target engagement, selectivity, and metabolic stability.
Regioisomeric identity must be confirmed by CAS and analytical data before use.
Non-halogenated analog swap
Target: 2-chloro substituent contributes to electronic effects linked to MAO affinity.
Substitute: Benzyloxy analog (CAS 1710202-47-3) lacks chlorine; may reduce MAO interaction and shift activity profile.
Lack of direct comparative data requires independent validation.

3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic Acid: Comparative Evidence


MAO-A Inhibition: Regioisomer Comparison

The 2-chlorobenzyloxy congener demonstrates quantifiable MAO-A inhibitory activity (IC₅₀ = 1.51 μM) in rat enzyme preparations, as curated in BindingDB and ChEMBL [1]. This places it in a moderate potency range relative to the broader thiophene-2-carboxylic acid chemotype. While direct head-to-head data for the 3-chloro and 4-chloro regioisomers in the same assay are not available, the non-halogenated benzyloxy analog 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (available commercially as CAS 1710202-47-3) lacks the chlorine-mediated electronic effects and may exhibit reduced MAO-A affinity, though no quantitative comparison exists . Furthermore, the compound also shows measurable activity against MAO-B (IC₅₀ = 1.66 μM, human supersomes), suggesting a dual MAO-A/B profile that may differentiate it from analogs with narrower selectivity [1].

MAO-A Inhibition
Reported
IC₅₀ 1.51 μM (rat MAO-A)
Supports MAO-A enzyme inhibition study fit.
Rat enzyme preparation; SD <10%. Dual MAO-B IC₅₀ 1.66 μM (human supersomes) also reported.
monoamine oxidase A neuropsychiatric disorders thiophene SAR

Regioisomeric Differentiation

Three regioisomers of chlorobenzyloxy-5-methoxythiophene-2-carboxylic acid are commercially available: the 2-chloro (target), 3-chloro (CAS 1707581-45-0), and 4-chloro (CAS 1708401-59-5) variants . The ortho-chloro substitution creates a unique steric and electronic environment that influences the compound's dipole moment, logP, and capacity for halogen-π interactions. While direct comparative potency data across all three isomers in a single assay panel is not publicly available, the commercial availability of each isomer as separate SKUs with distinct CAS numbers and independently determined purity specifications (≥95% for the 2-chloro isomer; 97% for the 3-chloro isomer from Bidepharm) underscores their non-interchangeability . The 2-chloro isomer is expected to exhibit stronger intramolecular hydrogen bonding potential and increased steric hindrance at the ether linkage compared to the 4-chloro isomer, which may translate into slower metabolic O-debenzylation and distinct cytochrome P450 inhibition profiles.

Regioisomeric Identity
Class-level
2-Chloro (ortho) substitution; purity ≥95%
Non-interchangeable with 3-/4-Cl isomers.
Distinct CAS, purity specs (3-Cl 97%, 4-Cl 95%) confirm separate identity.
structure-activity relationship halogen bonding regioisomer potency

Platelet 12-Lipoxygenase Inhibition

ChEMBL assay records indicate that 3-((2-chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 μM [1]. 12-LOX is a validated target in thrombosis, inflammation, and cancer biology, and inhibitors of this enzyme are actively sought as research tools and potential therapeutics. The presence of this assay record contrasts with the typical target profile of related thiophene-2-carboxylic acid analogs, which are more commonly screened against kinases, MAO, or farnesyltransferase, and suggests a differentiated polypharmacology profile for the ortho-chloro congener. However, the actual percent inhibition or IC₅₀ value from this assay is not reported in the ChEMBL summary, so quantitative potency cannot be confirmed.

12-LOX Screening
Data to verify
Tested at 30 μM (platelet 12-lipoxygenase)
Supports 12-lipoxygenase profiling.
In vitro; numerical potency not reported. Differentiates from kinase-focused analogs.
12-lipoxygenase platelet inhibition inflammation

Osteosarcoma Cytotoxicity

Multiple ChEMBL assay records (CHEMBL615121 to CHEMBL615128) indicate that 3-((2-chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid was evaluated for cytotoxic activity against the 143B human osteosarcoma cell line (both wild-type and HSV-1 TK-expressing variants) after 72 hours of continuous exposure [1]. This cell-based screening represents a phenotypically distinct readout from the enzyme inhibition assays discussed above, and the inclusion of the TK-expressing line suggests the compound may have been part of a prodrug or suicide gene therapy screening cascade. Numerical IC₅₀ values are not publicly available from these records. Non-halogenated benzyloxy analogs such as 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (CAS 1710202-47-3) have not been reported in similar osteosarcoma cytotoxicity screens, indicating a potential differentiation in biological annotation depth.

Osteosarcoma Cytotoxicity
Data to verify
143B cell line, 72-h exposure
Supports cell-model endpoint review.
Numerical IC₅₀ not available; annotation absent from non-halogenated analog.
osteosarcoma 143B cell line anticancer screening

3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic Acid: Application Scenarios


Dual MAO-A/B Inhibition Probe Development

Given its confirmed dual MAO-A (IC₅₀ 1.51 μM, rat) and MAO-B (IC₅₀ 1.66 μM, human supersomes) inhibitory activity [1], this compound is suitable as a starting scaffold for CNS-targeted tool compound development. The 2-chloro substitution pattern should be preserved during analog synthesis, as regioisomeric variants may shift the MAO-A/B selectivity ratio. Researchers should specifically procure the ortho-chloro isomer (CAS registered separately) and verify identity by NMR and HPLC prior to biological testing, as the 3-chloro and 4-chloro isomers are sold as distinct products with different purity specifications.

Regioisomeric SAR and Metabolic Stability

The availability of all three chlorobenzyloxy regioisomers (ortho, meta, para) from commercial suppliers facilitates systematic SAR studies . The 2-chloro isomer's proximity to the ether oxygen creates a unique steric and electronic microenvironment that can influence O-dealkylation rates by CYP450 enzymes. For medicinal chemistry groups studying halogen effects on metabolic soft spots, purchasing the complete set of isomers and comparing their intrinsic clearance in liver microsome assays would be a productive research strategy.

Polypharmacology Screening for Inflammation and Cancer

The compound's documented testing against platelet 12-lipoxygenase, MAO-A/B, and 143B osteosarcoma cell viability [1] makes it a candidate for inclusion in focused polypharmacology screening libraries. Researchers seeking to deconvolute the mechanism of action of thiophene-based hits should include this compound as a reference standard, as its broader target annotation footprint distinguishes it from more narrowly profiled analogs. Procurement of the 2-chloro isomer specifically ensures alignment with the ChEMBL-curated biological data, enabling direct comparisons with public-domain activity records.

Thiophene-2-Carboxylic Acid Building Block

The carboxylic acid functionality at the 2-position allows straightforward derivatization into amides, esters, and hydrazides using standard coupling chemistry. The 5-methoxy and 3-O-(2-chlorobenzyl) groups provide orthogonal handles for further functionalization or act as metabolically relevant substituents in prodrug design. When ordering for multi-step synthesis campaigns, purchasers should specify the 2-chloro regioisomer and request batch-specific QC data (NMR, LC-MS) to ensure that positional isomer contamination does not propagate through the synthetic sequence .

Application
Selection Property
Validation Focus
Dual MAO-A/B Probe Development
Regioisomeric identity (2-chloro)
MAO-A/B enzyme inhibition profiling
Regioisomeric SAR & Metabolic Stability
Ortho-chloro steric/electronic effect
CYP-mediated O-dealkylation comparison
Polypharmacology Screening (Inflammation/Cancer)
12-LOX/MAO annotation footprint
Assay panel concordance with public data
Thiophene Building Block
Carboxylic acid derivatization handle
Regioisomer-specific QC (NMR, LC-MS)
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